

An In-depth Technical Guide to 1-Nitro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Nitro-2-(trifluoromethoxy)benzene
Cat. No.:	B128801

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of **1-Nitro-2-(trifluoromethoxy)benzene**, a significant compound in chemical research and development. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format and outlining general experimental approaches based on related isomers.

Core Molecular Properties

1-Nitro-2-(trifluoromethoxy)benzene, also known as o-nitrotrifluoromethoxybenzene, is an aromatic compound with the chemical formula $C_7H_4F_3NO_3$.^{[1][2][3]} It possesses a molecular weight of 207.11 g/mol.^{[1][2][3]} The compound is uniquely identified by its CAS number: 1644-88-8.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **1-Nitro-2-(trifluoromethoxy)benzene**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[1] [2] [3]
Molecular Weight	207.11 g/mol	[1] [2] [3]
CAS Number	1644-88-8	[1] [2] [3]
Topological Polar Surface Area (TPSA)	52.37 Å ²	[1]
LogP (octanol-water partition coefficient)	2.4934	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

Molecular Structure

The molecular structure of **1-Nitro-2-(trifluoromethoxy)benzene** consists of a benzene ring substituted with a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) at adjacent positions (ortho substitution).

Caption: Molecular structure of **1-Nitro-2-(trifluoromethoxy)benzene**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Nitro-2-(trifluoromethoxy)benzene** are not extensively documented in publicly available literature. However, general methodologies for the synthesis of related isomers, such as 1-nitro-3-(trifluoromethoxy)benzene, can provide insight into potential synthetic routes.

A common approach for the synthesis of nitro-trifluoromethoxy-benzene compounds is the direct nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid.[\[2\]](#) The position of the nitro group is directed by the trifluoromethoxy group. Another potential route involves the conversion of a hydroxyl group to a trifluoromethoxy group, for example, by starting with the corresponding nitrophenol.[\[2\]](#)

For structural characterization, a combination of spectroscopic techniques would be employed. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR would be essential for elucidating the molecular structure. The chemical shifts and coupling constants of the aromatic protons in ^1H NMR would confirm the ortho-substitution pattern. ^{13}C NMR would provide information on the carbon skeleton, and ^{19}F NMR would confirm the presence of the trifluoromethoxy group.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups. For aromatic nitro compounds, asymmetric and symmetric stretching vibrations of the N-O bond are typically observed in the ranges of $1550\text{-}1475\text{ cm}^{-1}$ and $1360\text{-}1290\text{ cm}^{-1}$, respectively. The C-F stretching modes of the CF_3 group are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region.[2]
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

It is important to note that the specific reaction conditions and spectral data would need to be determined empirically for **1-Nitro-2-(trifluoromethoxy)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]
- 3. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Nitro-2-(trifluoromethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b128801#1-nitro-2-trifluoromethoxy-benzene-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com